N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219174-82-9
VCID: VC11891106
InChI: InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(19(24)14-26-15-7-5-4-6-8-15)20-21-17-13-16(25-3)9-10-18(17)27-20;/h4-10,13H,11-12,14H2,1-3H3;1H
SMILES: CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl
Molecular Formula: C20H24ClN3O3S
Molecular Weight: 421.9 g/mol

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride

CAS No.: 1219174-82-9

Cat. No.: VC11891106

Molecular Formula: C20H24ClN3O3S

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride - 1219174-82-9

Specification

CAS No. 1219174-82-9
Molecular Formula C20H24ClN3O3S
Molecular Weight 421.9 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Standard InChI InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(19(24)14-26-15-7-5-4-6-8-15)20-21-17-13-16(25-3)9-10-18(17)27-20;/h4-10,13H,11-12,14H2,1-3H3;1H
Standard InChI Key PRHJHCLJWMKLJF-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl
Canonical SMILES CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-benzothiazole core substituted at the 2-position with a methoxy group (-OCH3\text{-OCH}_3) and an amide-linked dimethylaminoethyl side chain. The phenoxyacetamide moiety bridges the benzothiazole and dimethylaminoethyl groups, while the hydrochloride salt enhances solubility and stability. Key structural attributes include:

  • Benzothiazole Core: A bicyclic system comprising a benzene fused to a thiazole ring, known for its electron-deficient properties and capacity to interact with biological targets via π-π stacking and hydrogen bonding.

  • Methoxy Group: Positioned at the 5-position of the benzothiazole, this substituent may influence electronic distribution and metabolic stability.

  • Dimethylaminoethyl Side Chain: A tertiary amine moiety that could facilitate interactions with cationic binding pockets in enzymes or receptors.

Table 1 summarizes critical physicochemical parameters:

PropertyValue
CAS No.1219174-82-9
Molecular FormulaC20H24ClN3O3S\text{C}_{20}\text{H}_{24}\text{ClN}_{3}\text{O}_{3}\text{S}
Molecular Weight421.9 g/mol
IUPAC NameN-[2-(Dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
SMILESCN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl
InChI KeyPRHJHCLJWMKLJF-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence to construct the benzothiazole core and introduce functional groups (Figure 1):

Step 1: Benzothiazole Core Formation
Reaction of 5-methoxy-2-aminothiophenol with thiourea or sulfur under acidic conditions yields the 5-methoxy-1,3-benzothiazole intermediate.

Step 2: Amide Bond Formation
Acylation of the benzothiazole amine with phenoxyacetyl chloride introduces the phenoxyacetamide group.

Step 3: Alkylation with Dimethylaminoethyl Chloride
Nucleophilic substitution attaches the dimethylaminoethyl side chain to the amide nitrogen.

Step 4: Hydrochloride Salt Formation
Treatment with hydrochloric acid produces the final hydrochloride salt, improving crystallinity and aqueous solubility.

Analytical Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions and purity.

  • High-Performance Liquid Chromatography (HPLC): Assesses chemical purity (>95% typical for research-grade material).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 421.9 [M+H]+^+.

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